disodium;1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonate
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Overview
Description
Disodium;1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonate is a complex organic compound known for its unique chemical structure and properties. . It is a hexahydroxyanthraquinone derivative, which means it has six hydroxyl groups and two sulfo groups attached to an anthraquinone core.
Preparation Methods
The synthesis of disodium;1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonate involves several steps. One common method includes the sulfonation of 1,3,4,5,7,8-hexahydroxyanthraquinone. The reaction typically requires a sulfonating agent such as sulfuric acid or oleum under controlled temperature conditions . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Disodium;1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.
Substitution: The hydroxyl and sulfo groups can participate in substitution reactions, often with electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Disodium;1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various analytical techniques.
Biology: Employed as a biological stain to visualize cellular components.
Medicine: Investigated for its potential antioxidant properties.
Mechanism of Action
The mechanism of action of disodium;1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonate involves its ability to interact with biological molecules. The compound can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in cells . It can also form complexes with metal ions, which is useful in various analytical applications.
Comparison with Similar Compounds
Disodium;1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonate is unique due to its specific arrangement of hydroxyl and sulfo groups. Similar compounds include:
Disodium 4,5-dihydroxy-1,3-benzenedisulfonate: Another sulfonated hydroxy compound used as an antioxidant.
1,3,4-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid: A related anthraquinone derivative with different functional groups.
These compounds share some chemical properties but differ in their specific applications and reactivity.
Properties
Molecular Formula |
C14H6Na2O14S2 |
---|---|
Molecular Weight |
508.3 g/mol |
IUPAC Name |
disodium;1,3,4,5,7,8-hexahydroxy-9,10-dioxoanthracene-2,6-disulfonate |
InChI |
InChI=1S/C14H8O14S2.2Na/c15-5-1-3(9(19)13(29(23,24)25)11(21)7(1)17)6(16)2-4(5)10(20)14(30(26,27)28)12(22)8(2)18;;/h17-22H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2 |
InChI Key |
MACGOVWEZWQBMW-UHFFFAOYSA-L |
Canonical SMILES |
C12=C(C(=C(C(=C1O)O)S(=O)(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)S(=O)(=O)[O-])O.[Na+].[Na+] |
Origin of Product |
United States |
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